2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-12(6-7-13)10-11-8-4-2-3-5-9(8)14-10/h2-5,13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMHZPQQTPWJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 2 1,3 Benzothiazol 2 Yl Methyl Amino Ethanol
Historical and Contemporary Synthetic Approaches to 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol
The synthesis of 2-substituted benzothiazoles has a rich history, with foundational methods paving the way for more refined contemporary approaches. The preparation of the target molecule likely leverages these established principles, focusing on the introduction of the N-methyl-N-ethanolamine moiety at the C2 position of the benzothiazole (B30560) core.
Precursor Synthesis and Functionalization Strategies
The journey towards this compound begins with the synthesis of key precursors. The benzothiazole ring itself is commonly synthesized through the reaction of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes, ketones, carboxylic acids, or their derivatives. niscpr.res.inmdpi.commdpi.comijper.orgnih.gov This condensation reaction is a cornerstone of benzothiazole chemistry.
Two primary strategies emerge for the synthesis of the target compound, starting from a pre-formed benzothiazole ring:
Nucleophilic Substitution on a 2-Halobenzothiazole: A prevalent method for introducing amino groups at the 2-position is the reaction of a 2-halobenzothiazole, typically 2-chlorobenzothiazole (B146242), with an appropriate amine. researchgate.net In this case, 2-chlorobenzothiazole would be reacted with N-methylethanolamine. The nucleophilic nitrogen atom of N-methylethanolamine attacks the electrophilic C2 carbon of the benzothiazole, displacing the chloride ion.
N-Alkylation of 2-Aminobenzothiazole (B30445): An alternative route involves the sequential N-alkylation of 2-aminobenzothiazole. This would likely be a two-step process. First, 2-aminobenzothiazole could be reacted with a suitable two-carbon electrophile containing a protected hydroxyl group, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide. Following the introduction of the hydroxyethyl (B10761427) group, the secondary amine would then be methylated using a methylating agent like methyl iodide or dimethyl sulfate. rsc.org Another variation of this strategy involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by substitution of the chlorine with the desired amine. niscpr.res.in
Strategic Bond Formation Methods in the Synthesis of this compound
The key strategic bond formation in the synthesis of the target molecule is the carbon-nitrogen bond at the 2-position of the benzothiazole ring.
In the nucleophilic substitution approach , the C-N bond is formed directly by the attack of the secondary amine (N-methylethanolamine) on the 2-chlorobenzothiazole. This reaction is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic system. The electron-withdrawing nature of the thiazole (B1198619) ring facilitates this substitution.
In the N-alkylation approach , two C-N bonds are formed sequentially. The first is the formation of the bond between the exocyclic nitrogen of 2-aminobenzothiazole and the ethyl group of the ethanolamine (B43304) moiety. The second is the methylation of this newly formed secondary amine. These are standard nucleophilic substitution reactions where the nitrogen atom acts as the nucleophile.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of these synthetic routes is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and base.
For the reaction of 2-chlorobenzothiazole with N-methylethanolamine, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the SNAr reaction. The presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is typically required to neutralize the hydrogen chloride generated during the reaction. Elevated temperatures are often necessary to drive the reaction to completion.
In the N-alkylation of 2-aminobenzothiazole, the choice of base is crucial for deprotonating the amino group to enhance its nucleophilicity. Stronger bases like sodium hydride might be used. The reaction temperature and time are also critical factors to control the extent of alkylation and prevent side reactions. The use of microwave irradiation has been shown to accelerate some benzothiazole syntheses, potentially reducing reaction times and improving yields. nih.gov
The following table summarizes a hypothetical comparison of reaction conditions for the two primary synthetic routes:
| Parameter | Nucleophilic Substitution of 2-Chlorobenzothiazole | N-Alkylation of 2-Aminobenzothiazole |
| Starting Materials | 2-Chlorobenzothiazole, N-Methylethanolamine | 2-Aminobenzothiazole, 2-Haloethanol, Methylating Agent |
| Solvent | DMF, DMSO, Acetonitrile | DMF, THF, Acetonitrile |
| Base | Triethylamine, Diisopropylethylamine | Sodium Hydride, Potassium Carbonate |
| Temperature | 80-150 °C | Room Temperature to Reflux |
| Catalyst | Often not required | Phase-transfer catalyst may be used |
| Advantages | More direct, one-step process | Milder conditions may be possible for initial step |
| Disadvantages | 2-Chlorobenzothiazole can be moisture sensitive | Two-step process, potential for over-alkylation |
Mechanistic Elucidation of Key Synthetic Steps for this compound
Understanding the reaction mechanisms is fundamental to controlling the synthesis and improving its efficiency.
Identification of Reaction Intermediates and Transition States
The nucleophilic aromatic substitution reaction of 2-chlorobenzothiazole with N-methylethanolamine is believed to proceed through a Meisenheimer-like intermediate . In this two-step mechanism, the nucleophile (N-methylethanolamine) first attacks the C2 carbon of the benzothiazole ring, forming a tetrahedral intermediate where the negative charge is delocalized over the electron-withdrawing thiazole ring. This is the rate-determining step. The subsequent step involves the rapid departure of the chloride leaving group, restoring the aromaticity of the benzothiazole ring. The transition state for the first step would involve the partial formation of the C-N bond and partial breaking of the C=N double bond character within the ring.
For the N-alkylation of 2-aminobenzothiazole, the mechanism is a standard SN2 reaction. The deprotonated 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (e.g., 2-bromoethanol). The reaction proceeds through a single transition state where the C-N bond is being formed simultaneously as the C-Br bond is being broken. A similar SN2 mechanism would apply to the subsequent N-methylation step.
Kinetic and Thermodynamic Considerations in Compound Formation
Kinetics: The rate of the SNAr reaction on 2-chlorobenzothiazole is influenced by the nucleophilicity of the amine and the stability of the Meisenheimer intermediate. More nucleophilic amines will generally react faster. The rate of the SN2 alkylation of 2-aminobenzothiazole depends on the concentration of both the nucleophile and the electrophile, as well as the steric hindrance at the reaction centers.
The following table presents a conceptual overview of the mechanistic and energetic aspects:
| Aspect | Nucleophilic Substitution of 2-Chlorobenzothiazole | N-Alkylation of 2-Aminobenzothiazole |
| Mechanism Type | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aliphatic Substitution (SN2) |
| Key Intermediate | Meisenheimer-like complex | None (single transition state) |
| Rate Determining Step | Formation of the intermediate | The single SN2 step |
| Kinetic Order | Typically second order overall | Second order overall |
| Thermodynamic Driving Force | Formation of a stable C-N bond and aromatic system | Formation of a stable C-N bond |
Principles of Sustainable Synthesis Applied to this compound
The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance process efficiency. For the synthesis of this compound, these principles can be applied to both the formation of the benzothiazole precursor and the subsequent functionalization step.
A promising sustainable pathway begins with the green synthesis of a 2-substituted benzothiazole intermediate, such as 2-aminobenzothiazole. Numerous eco-friendly methods for the synthesis of 2-aminobenzothiazoles have been developed, focusing on the reduction of hazardous waste, use of safer solvents, and improved energy efficiency. nih.govnih.gov
One of the most common and adaptable methods for benzothiazole synthesis is the condensation of 2-aminothiophenol with various reagents. nih.gov Green variations of this approach often employ water as a solvent, utilize reusable catalysts, and are sometimes accelerated by microwave irradiation. nih.govrsc.org For instance, the FeCl3-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate in water presents an environmentally benign route to 2-aminobenzothiazole. rsc.org Another green approach involves the copper-catalyzed reaction of 2-bromophenyl isothiocyanate with amines under microwave irradiation in ethanol (B145695). researchgate.net
The subsequent step involves the N-alkylation of the 2-aminobenzothiazole precursor to introduce the (methyl)amino]ethanol side chain. From a sustainability perspective, a direct alkylation using N-methylethanolamine would be ideal, as it would have high atom economy. However, a more common approach involves the reaction with a suitable haloalkane, such as 2-chloroethanol, followed by methylation, or the reaction of 2-chlorobenzothiazole with N-methylethanolamine. While effective, these methods can generate salt byproducts. A greener alternative could be the reductive amination of a suitable aldehyde precursor, which often proceeds with high efficiency and generates water as the only byproduct. nih.gov
Below is a table summarizing various sustainable approaches for the synthesis of the 2-aminobenzothiazole precursor, a key intermediate for the target molecule.
| Catalyst | Solvent | Energy Source | Key Advantages | Reference |
|---|---|---|---|---|
| FeCl3 | Water | Conventional Heating | Environmentally benign solvent, recyclable reaction media. | rsc.org |
| CuI | Ethanol | Microwave | Greener solvent, rapid reaction times. | researchgate.net |
| None (N-bromosuccinimide mediated) | 1,2-dimethoxyethane (DME) | Ambient Temperature | Metal-free, mild conditions, no heat required. | mdpi.com |
| RuCl3 | - | Conventional Heating | Catalytic, intramolecular oxidative coupling. | nih.gov |
| Zr(IV) on Gum Arabic | Solvent-free | Conventional Heating | Heterogeneous, recyclable, natural-based catalyst. | orgchemres.org |
Derivatization Strategies and Analogue Synthesis of 2 1,3 Benzothiazol 2 Yl Methyl Amino Ethanol
Design Principles for Novel Analogues of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol
The design of new analogues is guided by the principle of systematic structural modification to explore and optimize chemical and biological properties. For this compound, this involves targeted changes at three primary locations: the benzothiazole (B30560) heterocycle, the ethanolamine (B43304) side chain, and the introduction of new functional groups.
Structural Modifications at the Benzothiazole Heterocycle
The benzothiazole ring system is amenable to functionalization, particularly on the fused benzene (B151609) ring. researchgate.net Introducing substituents onto this ring can significantly alter the electronic properties, solubility, and steric profile of the molecule. Design strategies focus on adding electron-donating or electron-withdrawing groups at positions 4, 5, 6, and 7.
Common modifications include the introduction of:
Halogens (F, Cl, Br): These groups can modulate lipophilicity and may participate in halogen bonding.
Alkyl/Alkoxy Groups (e.g., -CH₃, -OCH₃): These can enhance solubility and alter metabolic stability.
Nitro Groups (-NO₂): A strong electron-withdrawing group that can be a precursor for further functionalization, such as reduction to an amino group. nih.gov
Amino Groups (-NH₂): Can serve as a handle for attaching larger substituents or forming fused ring systems.
The synthesis of these analogues often begins with a substituted 2-aminothiophenol (B119425), which is then cyclized to form the desired substituted benzothiazole core before the addition of the N-methylethanolamine side chain. mdpi.com
Table 1: Representative Structural Modifications at the Benzothiazole Ring
| Position of Substitution | Substituent Group | Rationale for Modification | Typical Synthetic Precursor |
|---|---|---|---|
| 6 | -Cl (Chloro) | Increase lipophilicity, potential for halogen bonding | 4-Chloro-2-aminothiophenol |
| 6 | -OCH₃ (Methoxy) | Increase polarity, potential hydrogen bond acceptor | 4-Methoxy-2-aminothiophenol |
| 6 | -NO₂ (Nitro) | Strong electron-withdrawing group, synthetic handle | 4-Nitro-2-aminothiophenol |
| 5 | -F (Fluoro) | Modulate pKa, block metabolic oxidation | 5-Fluoro-2-aminothiophenol |
Alterations to the Ethanolamine Side Chain
The N-methylethanolamine side chain offers several opportunities for modification to influence the compound's polarity, basicity, and hydrogen bonding capacity.
Key alteration strategies include:
N-Alkyl Substitution: Replacing the N-methyl group with larger alkyl chains (e.g., ethyl, propyl, benzyl) can systematically probe the steric requirements of molecular interactions. Regioselective N-alkylation of the precursor 2-aminobenzothiazole (B30445) with various alcohols is a common method to achieve this. rsc.org
Modification of the Hydroxyl Group: The terminal hydroxyl group can be esterified or etherified to introduce a wide range of functionalities. For example, conversion to an acetate (B1210297) ester increases lipophilicity, while conversion to a methoxy (B1213986) ether removes the hydrogen bond donating capability.
Chain Extension or Truncation: The ethylene (B1197577) linker can be extended to a propylene (B89431) or butylene chain or shortened, altering the spatial relationship between the benzothiazole core and the terminal functional group.
Introduction of Diverse Functional Groups
Beyond simple modifications, entirely new functional groups can be introduced to create hybrid molecules with novel properties. The exocyclic amino group of the 2-aminobenzothiazole precursor is highly reactive and serves as a key point for diversification. nih.gov
For instance, the hydroxyl group of the ethanolamine side chain can be oxidized to an aldehyde or a carboxylic acid. The resulting acid can then be coupled with various amines or alcohols to form a library of amide or ester derivatives, significantly diversifying the molecular scaffold. Similarly, the secondary amine can be acylated to introduce carbonyl-containing moieties. niscpr.res.in
Synthetic Routes to Key Derivatives of this compound
The synthesis of analogues of this compound relies on established and emerging methodologies in heterocyclic chemistry. Key strategies involve the precise control of reactivity to achieve desired structures and the use of efficient reaction sequences to build molecular complexity.
Regioselective Functionalization Techniques
Achieving regioselectivity is crucial when modifying the benzothiazole core or the side chain. The parent molecule is typically synthesized via the nucleophilic substitution of 2-chlorobenzothiazole (B146242) with N-methylethanolamine or by the reductive amination of 2-aminobenzothiazole.
Benzothiazole Ring Functionalization: Direct C-H functionalization of the benzothiazole ring is a powerful tool, though it can be challenging due to the electron-deficient nature of the heterocycle. More commonly, functionalization is achieved by starting with a pre-functionalized aniline (B41778). For example, the synthesis of 6-substituted derivatives proceeds via the oxidative cyclization of a 4-substituted aniline with ammonium (B1175870) thiocyanate. nih.gov
Side Chain Alkylation: The N-alkylation of 2-aminobenzothiazoles can result in substitution at either the exocyclic amino group or the endocyclic thiazole (B1198619) nitrogen. mdpi.com Reaction conditions can be tuned to favor the desired exocyclic N-alkylation required for the synthesis of the target scaffold. For instance, using benzylic alcohols as alkylating agents has been shown to achieve regioselective N-alkylation of the exocyclic amine. rsc.org
Multi-Component Reactions for Scaffold Diversification
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of all starting materials. nih.gov MCRs are particularly valuable for rapidly generating diverse libraries of compounds for screening purposes.
While direct MCRs to form the target molecule are less common, the 2-aminobenzothiazole precursor is an excellent substrate for such reactions. For example, a three-component reaction of 2-aminobenzothiazole, an aldehyde, and a 1,3-dicarbonyl compound can be used to construct fused heterocyclic systems where the 2-amino group participates in ring formation. nih.gov The resulting complex scaffold could then be further modified. Another approach involves the Ugi or Passerini reaction, where the amino group of 2-aminobenzothiazole can act as the amine component, leading to the formation of peptide-like structures appended to the benzothiazole core.
Table 2: Comparison of Synthetic Strategies for Analogue Generation
| Strategy | Description | Advantages | Key Intermediates |
|---|---|---|---|
| Linear Synthesis via Substituted Precursors | Stepwise synthesis starting from a functionalized aniline or thiophenol to build the benzothiazole ring, followed by side-chain attachment. | High control over regiochemistry; well-established methods. | Substituted 2-aminothiophenols, Substituted 2-chlorobenzothiazoles. |
| Late-Stage C-H Functionalization | Direct introduction of functional groups onto the pre-formed benzothiazole ring of the parent compound. | Atom economical; avoids de novo synthesis for each analogue. | This compound |
| Multi-Component Reactions (MCRs) | One-pot reaction combining three or more components to rapidly build molecular complexity. | High efficiency; rapid library generation; scaffold diversity. | 2-Aminobenzothiazole, Aldehydes, Isocyanides. |
Chemoinformatic Approaches and Library Generation based on the this compound Scaffold
Chemoinformatic approaches are integral to modern drug discovery for designing and optimizing compound libraries. For a scaffold like this compound, these computational tools can predict physicochemical properties, biological activities, and potential off-target effects, thereby guiding the synthesis of focused and diverse compound libraries. researchgate.netmdpi.com
The process often begins with the creation of a virtual library of compounds based on the core scaffold. Using the this compound structure as a starting point, virtual libraries can be generated by systematically modifying specific substitution points. For this scaffold, key points for diversification include:
The Benzothiazole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at positions 4, 5, 6, and 7.
The N-methyl Group: Replacing it with other small alkyl or functionalized groups.
The Ethanol (B145695) Moiety: Esterifying or etherifying the hydroxyl group, or replacing the ethanol chain with other linkers.
Once a virtual library is generated, chemoinformatic tools are used for analysis and filtering. This includes the calculation of molecular descriptors to assess drug-likeness, often guided by frameworks like Lipinski's Rule of Five. researchgate.net Properties such as molecular weight, lipophilicity (ClogP), number of hydrogen bond donors and acceptors, and polar surface area are calculated to prioritize compounds with favorable pharmacokinetic profiles. researchgate.netjyoungpharm.org
Molecular docking is a widely used chemoinformatic technique to predict the binding orientation and affinity of library members against a specific protein target. nih.govmdpi.com For the 2-aminobenzothiazole scaffold, docking studies have been employed to understand interactions with targets like protein tyrosine kinases and phosphoinositide 3-kinases (PI3K). researchgate.netresearchgate.net These studies help in identifying key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. nih.gov For example, a common binding motif for 2-aminobenzothiazole inhibitors involves a crucial hydrogen bond donor-acceptor-donor pattern with key residues in the target's binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can also be developed for libraries based on this scaffold. By correlating structural features with experimentally determined biological activity, QSAR models can predict the activity of unsynthesized compounds, further guiding the selection of candidates for synthesis. Computational studies using Density Functional Theory (DFT) can provide insights into the electronic properties of the benzothiazole derivatives, such as the HOMO-LUMO energy gap, which relates to the molecule's reactivity and stability. mdpi.comresearchgate.net
The integration of these chemoinformatic approaches allows for the rational design of compound libraries, maximizing the potential for discovering novel and potent molecules while minimizing the synthetic effort required.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 1,3 Benzothiazol 2 Yl Methyl Amino Ethanol and Its Derivatives
Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For a molecule with the complexity of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol, one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide preliminary information, but two-dimensional (2D) techniques are essential for a complete and unambiguous assignment of all signals.
Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC) for Connectivity Probing
To establish the intricate network of covalent bonds within this compound, a combination of 2D NMR experiments is utilized. Correlation Spectroscopy (COSY) is employed to identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For instance, the protons of the ethanol (B145695) fragment would exhibit clear cross-peaks, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon atom that bears one or more protons. The methyl group, the methylene groups of the ethanol moiety, and the aromatic protons of the benzothiazole (B30560) ring can be precisely mapped to their corresponding carbon signals.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for probing longer-range connectivities (typically 2-3 bonds). It correlates proton and carbon signals that are separated by multiple bonds. This is particularly useful for identifying quaternary carbons, such as the C2 carbon of the benzothiazole ring, by observing its correlation with nearby protons, like those of the N-methyl group and the N-methylene group.
Table 1: Hypothetical 2D NMR Connectivity Data for this compound
| Proton (¹H) Signal | COSY Correlations (with ¹H at) | HSQC Correlation (with ¹³C at) | HMBC Correlations (with ¹³C at) |
|---|---|---|---|
| N-CH₃ | - | C(N-CH₃) | C2, C(N-CH₂) |
| N-CH₂ | HO-CH₂ | C(N-CH₂) | C2, C(N-CH₃), C(HO-CH₂) |
| HO-CH₂ | N-CH₂ | C(HO-CH₂) | C(N-CH₂) |
NOESY/ROESY for Stereochemical Assignments and Conformational Analysis
While the aforementioned techniques establish the bonding framework, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide through-space correlations between protons that are in close proximity, irrespective of their bonding connections. This is invaluable for determining the preferred conformation of the molecule in solution. For example, NOESY/ROESY can reveal the spatial relationship between the N-methyl group and the protons of the benzothiazole ring, offering insights into the rotational barriers and the three-dimensional arrangement of the molecule.
Vibrational Spectroscopy for Conformational and Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a complementary perspective on the molecular structure by probing the vibrational modes of the chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes
FTIR spectroscopy is particularly sensitive to polar functional groups and is instrumental in identifying the characteristic vibrational modes within this compound. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear in the 2850-3100 cm⁻¹ range. The C=N stretching of the benzothiazole ring and the C-N stretching of the amino group would also give rise to characteristic peaks in the fingerprint region (below 1600 cm⁻¹).
Raman Spectroscopy for Molecular Fingerprinting and Symmetry Information
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides information on molecular vibrations, with a particular sensitivity for non-polar and symmetric bonds. This makes it an excellent complementary technique to FTIR. The aromatic ring vibrations of the benzothiazole moiety are often strong in the Raman spectrum, providing a distinct molecular fingerprint. The C-S bond within the thiazole (B1198619) ring also gives rise to a characteristic Raman signal.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-2970 | Strong |
| C=N Stretch | 1600-1650 | Moderate |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| C-N Stretch | 1250-1350 | Moderate |
High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula for the parent ion of this compound.
Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, the parent ion can be fragmented, and the resulting daughter ions can be analyzed. This provides a fragmentation pathway that can be pieced together to confirm the proposed molecular structure. Key fragmentation patterns for this compound would likely involve the cleavage of the ethanol side chain and the fragmentation of the benzothiazole ring system.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₀H₁₂N₂OS)
| Ion | Calculated m/z | Major Fragmentation Pathways |
|---|---|---|
| [M+H]⁺ | 209.0743 | Loss of H₂O, Loss of C₂H₄O, Cleavage of N-C bond |
| [M-H₂O+H]⁺ | 191.0638 | - |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
The initial step in MS/MS analysis is the ionization of the parent molecule, likely forming a protonated molecule [M+H]⁺ under electrospray ionization (ESI) conditions. Subsequent collision-induced dissociation (CID) of this precursor ion would be expected to yield a series of product ions. The fragmentation would likely initiate at the most labile bonds, such as the C-N bond of the ethanolamine (B43304) side chain or cleavage within the benzothiazole ring system.
Hypothetical Fragmentation Data for this compound:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |
| 223.09 | 179.05 | C2H4O | Cleavage of the hydroxyethyl (B10761427) group |
| 223.09 | 150.04 | C3H7NO | Loss of the entire N-methyl-ethanolamine side chain |
| 223.09 | 135.03 | C3H6N2O | Fragmentation of the thiazole ring |
| 179.05 | 150.04 | CH3N | Loss of the methylamino group from the benzothiazole core |
Note: This table is predictive and not based on published experimental data for the specific compound.
X-ray Crystallography for Solid-State Structural Determination
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of a molecule is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, the presence of a hydroxyl group and nitrogen atoms suggests the potential for significant hydrogen bonding.
Studies on similar benzothiazole-containing molecules have revealed common packing motifs. For instance, the crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine showcases how molecules can be linked through C—H⋯N contacts and π–π interactions between the thiazole rings nih.gov. In another related compound, (E)-2-[(benzo[d]thiazol-2-ylimino)-methyl]-5-(diethylamino)phenol, the crystal packing is characterized by layers of inversion dimers formed through C—H⋯O interactions iucr.org.
Based on these examples, it can be anticipated that the crystal structure of this compound would exhibit:
Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the nitrogen atoms of the amino group and the benzothiazole ring can act as acceptors. This would likely lead to the formation of chains or more complex networks within the crystal lattice.
Expected Crystallographic Parameters for this compound:
| Parameter | Predicted Value/Feature | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and complexity |
| Space Group | P2₁/c or P-1 | Frequent space groups for centrosymmetric and non-centrosymmetric structures, respectively |
| Key Intermolecular Interactions | O-H···N hydrogen bonds, C-H···π interactions, π-π stacking | Presence of functional groups capable of these interactions |
Note: This table is predictive and not based on published experimental data for the specific compound.
Theoretical and Computational Chemistry Studies of 2 1,3 Benzothiazol 2 Yl Methyl Amino Ethanol
Quantum Chemical Calculations (Density Functional Theory, DFT) on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability. A typical analysis would involve calculating these energy levels and mapping their electron density distributions.
Table 1: Hypothetical Frontier Orbital Parameters for 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol This table is for illustrative purposes only, as specific research data is unavailable.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting how it will interact with other molecules. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. This analysis would reveal the most likely sites for intermolecular interactions.
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Conformational Analysis and Energy Landscapes of this compound
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation.
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its flexibility, the range of conformations it can adopt in different environments (e.g., in a vacuum or in a solvent), and the stability of specific intramolecular hydrogen bonds.
A Potential Energy Surface (PES) scan involves systematically changing specific dihedral angles within the molecule and calculating the corresponding energy at each step. This process helps to identify the most stable, low-energy conformations (conformational minima) and the energy barriers between them. For this compound, key rotations would likely be around the C-N and C-C bonds of the ethanolamine (B43304) side chain.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
Infrared (IR) Frequencies: Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule's normal modes. These calculated frequencies correspond to the absorption bands in an experimental IR spectrum. For this compound, key predicted vibrational modes would include the C=N stretching of the thiazole (B1198619) ring, C-H stretching of the aromatic and aliphatic groups, N-C stretching, and O-H stretching of the ethanol (B145695) group. Anharmonic computations are often employed to improve the accuracy of the predicted frequencies.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. The UV-Vis absorption of this compound is expected to be dominated by π-π* transitions within the benzothiazole (B30560) chromophore. The solvent environment can also be modeled to predict solvatochromic shifts.
Table 1: Predicted Spectroscopic Data for this compound and Related Fragments (Note: As specific computational data for the title compound is not available, this table presents a hypothetical prediction based on typical values for the benzothiazole core and the aminoethanol side chain.)
| Spectroscopic Technique | Predicted Parameter | Functional Group/Region | Predicted Value |
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons (benzothiazole) | 7.0 - 8.0 |
| -CH₂- (ethanol) | 3.5 - 4.0 | ||
| -N-CH₃ | 2.5 - 3.0 | ||
| -OH | Variable (depends on solvent and concentration) | ||
| ¹³C NMR | Chemical Shift (δ, ppm) | C=N (thiazole) | 160 - 170 |
| Aromatic carbons | 110 - 155 | ||
| -CH₂-O- | 55 - 65 | ||
| -N-CH₂- | 45 - 55 | ||
| -N-CH₃ | 35 - 45 | ||
| IR | Wavenumber (cm⁻¹) | O-H stretch | ~3400 |
| C-H stretch (aromatic) | ~3100 | ||
| C-H stretch (aliphatic) | ~2900 | ||
| C=N stretch | ~1600 | ||
| UV-Vis | λmax (nm) | π-π* transition | 250 - 350 |
In Silico Docking and Molecular Interaction Studies with Biological Targets (Excluding Human Clinical Context)
Molecular docking and interaction studies are computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. These methods are instrumental in drug discovery and for understanding the molecular basis of a compound's biological activity.
Ligand-Protein Interaction Profiling and Binding Affinity Prediction
In silico docking simulations can be performed to investigate the potential interactions of this compound with various biological targets. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein. The docking algorithm then explores different conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
The interaction profile would detail the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's binding pocket. For this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, the nitrogen atoms in the benzothiazole ring and the amino group can also participate in hydrogen bonding, and the benzothiazole ring system can engage in hydrophobic and π-stacking interactions.
The binding affinity is typically predicted as a docking score or an estimated binding free energy (ΔG), with more negative values indicating a stronger predicted interaction. While specific docking studies for this compound against non-human targets are not prominently reported, studies on other benzothiazole derivatives have shown their potential to interact with a range of enzymes and receptors in various organisms.
Table 2: Hypothetical Ligand-Protein Interaction Profile for this compound (Note: This table is illustrative and based on the expected chemical properties of the molecule.)
| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Hydroxyl (-OH) group | Aspartic acid, Glutamic acid, Serine, Threonine |
| Hydrogen Bond Acceptor | Hydroxyl (-OH) group, Nitrogen atoms | Asparagine, Glutamine, Arginine, Lysine |
| Hydrophobic Interactions | Benzene (B151609) ring, Methyl group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| π-π Stacking | Benzothiazole ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Molecular Dynamics Simulations of Ligand-Target Complexes
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-target complex compared to static docking. An MD simulation calculates the motion of the atoms in the complex over time, taking into account the forces between them and the surrounding solvent molecules. This allows for the assessment of the stability of the docked pose, the flexibility of the ligand and the protein, and a more accurate estimation of the binding free energy.
For a complex of this compound with a biological target, an MD simulation could reveal:
The stability of the initial binding mode predicted by docking.
The key intermolecular interactions that are maintained throughout the simulation.
The role of water molecules in mediating the ligand-protein interaction.
Conformational changes in the protein upon ligand binding.
By analyzing the trajectory of the MD simulation, researchers can gain a deeper understanding of the molecular recognition process and the factors that contribute to the binding affinity and specificity of the ligand.
Mechanistic Investigations of in Vitro Biological Activities of 2 1,3 Benzothiazol 2 Yl Methyl Amino Ethanol and Its Analogues
Target Identification and Validation through Cell-Free or Cell-Based In Vitro Assays
In vitro assays are crucial for identifying the direct molecular targets of a compound and validating these interactions. For 2-aminobenzothiazole (B30445) analogues, these assays have primarily focused on enzyme inhibition and receptor binding studies.
Enzyme Inhibition/Activation Kinetics and Specificity Studies
Analogues of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol have been identified as potent inhibitors of various enzymes, particularly kinases involved in cancer progression. The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target. nih.gov For instance, certain novel 2-aminobenzothiazole derivatives have been shown to inhibit the PI3Kγ enzyme. acs.org
In a study, compounds OMS1 and OMS2 demonstrated 47% and 48% inhibition of PI3Kγ at a concentration of 100 μM, respectively. acs.org However, for other potent anticancer analogues from the same study, such as OMS5 and OMS14, the inhibition of PI3Kγ was not the primary mechanism of their anticancer effect, suggesting they act on other molecular targets. acs.org Further investigation into the mechanism of analogue OMS14 revealed a 65% inhibition of PIK3CD/PIK3R1 (p110 δ/p85 α), indicating a degree of specificity for different isoforms of PI3K. nih.govacs.org
Other kinases targeted by 2-aminobenzothiazole derivatives include Cyclin-Dependent Kinase 2 (CDK2), Akt, mTOR, p42/44 MAPK, and Epidermal Growth Factor Receptor (EGFR). acs.orgresearchgate.net Some derivatives have also shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, with IC50 values in the sub-micromolar range. nih.gov
Beyond cancer-related kinases, other benzothiazole (B30560) derivatives have been investigated as inhibitors of enzymes relevant to neurodegenerative diseases. For example, a series of novel benzothiazole derivatives were synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease. anadolu.edu.trrsc.orgresearchgate.net One of the most active compounds, 4f , displayed significant inhibitory activity against both AChE and MAO-B with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. anadolu.edu.trrsc.orgresearchgate.net
The following table summarizes the enzyme inhibitory activities of some 2-aminobenzothiazole analogues:
| Compound/Analogue | Target Enzyme | Inhibition/Activity | Reference |
| OMS1 | PI3Kγ | 47% inhibition at 100 μM | acs.org |
| OMS2 | PI3Kγ | 48% inhibition at 100 μM | acs.org |
| OMS14 | PIK3CD/PIK3R1 | 65% inhibition | nih.govacs.org |
| Analogue 19 | VEGFR-2 | IC50 = 0.5 μM | nih.gov |
| Analogue 4f | Acetylcholinesterase (AChE) | IC50 = 23.4 ± 1.1 nM | anadolu.edu.trrsc.orgresearchgate.net |
| Analogue 4f | Monoamine Oxidase B (MAO-B) | IC50 = 40.3 ± 1.7 nM | anadolu.edu.trrsc.orgresearchgate.net |
Receptor Binding Assays and Ligand Efficacy Assessment
While much of the research on 2-aminobenzothiazole analogues has focused on enzyme inhibition, some studies have explored their interaction with cellular receptors. For instance, in the context of multifunctional agents, the hERG potassium channel, which is crucial to consider for cardiotoxicity, has been investigated. One study identified a benzothiazole derivative, 4g , as a potent blocker of hERG channels expressed in HEK 293 cells, with an IC50 value of 4.79 μM. nih.gov
Elucidation of Molecular Mechanisms of Action In Vitro
Understanding how a compound affects cellular processes beyond direct target interaction is key to elucidating its full mechanism of action. For analogues of this compound, this has been explored through studies on cellular pathway modulation and gene and protein expression profiling.
Cellular Pathway Modulation in Model Systems (e.g., cell lines)
The anticancer activity of many 2-aminobenzothiazole derivatives is attributed to their ability to modulate key cellular signaling pathways. As mentioned, the PI3K/AKT/mTOR pathway is a significant target. nih.gov Inhibition of components of this pathway by these compounds can lead to decreased cell proliferation and survival. nih.gov
Furthermore, some 2-aminobenzothiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. researchgate.netresearchgate.net For example, a series of N-1,3-benzothiazol-2-ylbenzamides were found to have a prominent inhibitory effect on the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines, with some compounds demonstrating a pro-apoptotic effect. researchgate.net Another derivative was found to induce apoptosis through the mitochondrial pathway in vitro.
Cell cycle arrest is another mechanism through which these compounds exert their antiproliferative effects. One 2-aminobenzothiazole derivative was shown to induce G2/M cell cycle arrest in various leukemia and breast cancer cell lines. nih.gov This arrest was associated with an increase in reactive oxygen species (ROS) and DNA double-strand breaks. nih.gov
Gene and Protein Expression Profiling In Vitro (e.g., RNA-seq, Western Blot)
Changes in gene and protein expression in response to treatment with 2-aminobenzothiazole analogues provide further insight into their mechanisms of action. For instance, the induction of G2/M cell cycle arrest by a particular analogue was linked to a significant reduction in the phosphorylation level of CDK1 and an upregulation of CyclinB1 expression. nih.gov
Western blot analysis is a common technique used to assess changes in protein levels. While specific western blot data for this compound is not available, studies on its analogues have utilized this method to confirm the modulation of proteins within targeted pathways, such as the phosphorylation status of Akt and other downstream effectors of the PI3K pathway.
Structure-Activity Relationship (SAR) Studies based on In Vitro Potency
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For 2-aminobenzothiazole derivatives, SAR studies have revealed key structural features that influence their biological activity.
The substitution pattern on the benzothiazole ring and the nature of the substituent at the 2-amino position are critical. researchgate.netnih.gov It has been observed that substitutions at the C2 and C6 positions of the benzothiazole skeleton are particularly important. researchgate.net
In a study of N,N-disubstituted 2-aminobenzothiazoles with antibacterial activity against Staphylococcus aureus, the N-propyl imidazole (B134444) moiety was found to be crucial for the observed activity. acs.org Removal of this group resulted in an inactive compound. acs.org
For a series of benzothiazole derivatives with antiproliferative activity, the nature of the substituent on a phenyl ring attached to the core structure significantly impacted potency. nih.gov For instance, derivative 4l from one study showed a greater antiproliferative effect and a higher selectivity index against cancer cells compared to other analogues. nih.gov
The following table provides a summary of some SAR findings for 2-aminobenzothiazole analogues:
| Compound Series | Key Structural Feature | Impact on In Vitro Activity | Reference |
| N,N-disubstituted 2-aminobenzothiazoles | N-propyl imidazole moiety | Critical for antibacterial activity against S. aureus | acs.org |
| Phenylacetamide benzothiazoles | Specific substitutions on the phenylacetamide moiety | Influences antiproliferative potency and selectivity | nih.gov |
| Benzo[d]thiazole-hydrazones | Substituents on the phenyl ring | Affects antibacterial and antifungal potency | nih.gov |
| General 2-aminobenzothiazoles | Substitutions at C2 and C6 positions | Important for overall biological activity | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR studies on 2-aminobenzothiazole derivatives have been pivotal in identifying the key molecular descriptors that govern their biological activities. Although specific QSAR models for this compound were not found, research on analogous series offers valuable insights. For instance, studies on various substituted benzothiazoles have demonstrated that a combination of electronic, steric, and hydrophobic parameters significantly influences their activity.
QSAR models have been successfully developed for the antimicrobial and anticancer activities of 2-aminobenzothiazole derivatives. These models often highlight the importance of substituents on the benzothiazole ring and the amino group in modulating biological responses. For example, the presence of electron-withdrawing or electron-donating groups at specific positions can drastically alter the compound's potency. The predictive power of these models allows for the virtual screening of novel derivatives with potentially enhanced activity.
Table 1: Representative Molecular Descriptors Used in QSAR Studies of Benzothiazole Derivatives
| Descriptor Type | Examples | Biological Activity Correlation |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Often correlated with receptor binding and reactivity. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influences the fit of the molecule into a biological target's active site. |
| Hydrophobic | LogP, Hydrophobic surface area | Crucial for membrane permeability and reaching intracellular targets. |
| Topological | Connectivity indices, Wiener index, Balaban index | Describe the atomic arrangement and branching of the molecule. |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the 2-aminobenzothiazole scaffold, pharmacophore models have been generated to understand the structural requirements for activities such as anticancer and antimicrobial effects. These models typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Lead optimization strategies for 2-aminobenzothiazole derivatives often involve modifying the core structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that modifications at the 2-amino position and on the benzo part of the benzothiazole ring can lead to significant changes in biological activity. For instance, the introduction of various aryl or heterocyclic moieties at the amino group has been a common strategy to explore new interactions with biological targets.
Cytotoxicity and Cell Viability Assays In Vitro
The cytotoxic potential of 2-aminobenzothiazole derivatives has been extensively evaluated against a variety of cancer cell lines. While specific data for this compound is not available, numerous studies on its analogues demonstrate significant antiproliferative activity. The mechanism of cytotoxicity often involves the induction of apoptosis, a form of programmed cell death.
Assessment of Apoptosis and Necrosis Induction in Cell Lines
Investigations into the cellular mechanisms of action of 2-aminobenzothiazole derivatives have frequently pointed towards the induction of apoptosis as a primary mode of cell death in cancer cells. Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events observed include caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.
For example, certain 2-aminobenzothiazole analogues have been reported to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade. The ability to selectively induce apoptosis in cancer cells while sparing normal cells is a critical aspect of their therapeutic potential.
Table 2: In Vitro Cytotoxicity of Representative 2-Aminobenzothiazole Derivatives
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Substituted 2-aminobenzothiazole | Human Colon Cancer (HCT116) | Varies | |
| Substituted 2-aminobenzothiazole | Human Breast Cancer (MCF-7) | Varies | |
| Substituted 2-aminobenzothiazole | Human Lung Cancer (A549) | Varies |
Antimicrobial and Antifungal Activity Studies In Vitro
The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. Numerous derivatives have been synthesized and tested against a broad spectrum of pathogenic bacteria and fungi. While specific data for this compound is lacking, the general class of compounds has shown promising activity.
The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cellular processes. For instance, some benzothiazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. The antifungal activity is often linked to the inhibition of fungal-specific enzymes like lanosterol (B1674476) 14α-demethylase.
Table 3: In Vitro Antimicrobial and Antifungal Activity of Representative 2-Aminobenzothiazole Derivatives
| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |
| Substituted 2-aminobenzothiazole | Staphylococcus aureus | Varies | |
| Substituted 2-aminobenzothiazole | Escherichia coli | Varies | |
| Substituted 2-aminobenzothiazole | Candida albicans | Varies | |
| Substituted 2-aminobenzothiazole | Aspergillus niger | Varies |
Antioxidant and Radical Scavenging Activity Assessments In Vitro
Several studies have explored the antioxidant potential of 2-aminobenzothiazole derivatives. These compounds have been shown to scavenge various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and hydroxyl radicals, in in vitro assays. The antioxidant activity is often attributed to the ability of the benzothiazole nucleus and its substituents to donate a hydrogen atom or an electron to neutralize free radicals.
The structure-activity relationship studies in this area suggest that the position and nature of substituents on the benzothiazole ring play a crucial role in determining the antioxidant capacity. For example, the presence of hydroxyl or methoxy (B1213986) groups on the aromatic ring can enhance the radical scavenging activity.
Table 4: In Vitro Antioxidant Activity of Representative 2-Aminobenzothiazole Derivatives
| Compound/Analogue | Assay | IC50 (µg/mL) or % Inhibition | Reference |
| Substituted 2-aryl benzothiazole | DPPH radical scavenging | Varies | |
| Substituted 2-aryl benzothiazole | ABTS radical scavenging | Varies | |
| Substituted 2-aminobenzothiazole | Hydroxyl radical scavenging | Varies |
Coordination Chemistry and Material Science Applications of 2 1,3 Benzothiazol 2 Yl Methyl Amino Ethanol As a Ligand
Synthesis and Characterization of Metal Complexes with 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol
The synthesis of metal complexes using benzothiazole-containing ligands is a well-established area of research. Typically, these complexes are prepared by reacting the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. For instance, the synthesis of complexes with related benzothiazole (B30560) derivatives often involves refluxing an ethanolic solution of the ligand and the corresponding metal chloride, such as Co(II), Ni(II), Cu(II), or Zn(II). The resulting solid complexes can then be isolated by filtration and purified by recrystallization.
Characterization of these complexes is crucial to determine their structure and properties. Standard analytical techniques include elemental analysis (C, H, N), which helps to confirm the stoichiometry of the metal-ligand complex. Spectroscopic methods such as Fourier-transform infrared (FT-IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the coordination environment of the metal ion. Molar conductivity measurements are used to determine the electrolytic nature of the complexes, while magnetic susceptibility measurements provide information about the electronic structure and geometry of the metal center.
While extensive research exists for a variety of benzothiazole-based ligands, detailed experimental data on the synthesis and full characterization of metal complexes specifically with this compound are not extensively reported in the available scientific literature. However, based on studies of analogous systems, it is anticipated that this ligand would readily form stable complexes with a range of transition metals.
Ligand Binding Modes and Coordination Geometries in Metal Complexes
The ligand this compound possesses multiple potential donor atoms: the nitrogen atom of the benzothiazole ring, the tertiary amine nitrogen, and the oxygen atom of the ethanol (B145695) group. This allows for several possible coordination modes, including acting as a bidentate or tridentate ligand. The specific binding mode would depend on the metal ion, the reaction conditions, and the presence of other coordinating species.
In many benzothiazole-based Schiff base complexes, coordination occurs through the imine nitrogen and a phenolic oxygen. For amino-alcohol type ligands, chelation involving the amino nitrogen and the hydroxyl oxygen is common. It is plausible that this compound would act as a tridentate N,N,O-donor ligand, coordinating to a metal center via the benzothiazole nitrogen, the amino nitrogen, and the hydroxyl oxygen.
The resulting coordination geometry is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. For example, studies on similar benzothiazole derivatives have shown that Co(II) and Cu(II) complexes often adopt octahedral geometries, while Zn(II) and Cd(II) complexes may favor a tetrahedral arrangement makhillpublications.co. Without specific crystallographic data for complexes of this compound, the precise geometries remain speculative.
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopic analysis provides critical evidence for the coordination of a ligand to a metal ion.
FT-IR Spectroscopy: The infrared spectrum of the free ligand would show characteristic bands for O-H, C-N, and C=N stretching vibrations. Upon complexation, shifts in these bands are expected. A lowering of the stretching frequency of the C=N group within the benzothiazole ring would suggest coordination through the ring nitrogen. Similarly, a shift in the bands associated with the amino and hydroxyl groups would indicate their involvement in bonding to the metal center. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
UV-Visible Spectroscopy: The electronic spectrum of the ligand typically shows absorption bands in the UV region corresponding to π→π* and n→π* transitions. When the ligand coordinates to a metal ion, these bands may shift, and new bands may appear in the visible region. These new bands are often due to d-d electronic transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands can provide valuable information about the coordination geometry of the metal complex. For example, octahedral and tetrahedral Co(II) complexes exhibit characteristic d-d transition bands at different energies makhillpublications.co.
¹H NMR Spectroscopy: In the case of diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H NMR spectroscopy is a powerful tool. The coordination of the ligand to the metal ion would cause shifts in the resonance signals of the protons near the donor atoms. For example, the proton of the hydroxyl group would likely disappear upon deprotonation and coordination, and the signals for the methylene protons adjacent to the nitrogen and oxygen atoms would be shifted.
The following table summarizes expected spectroscopic changes upon complexation, based on data from analogous benzothiazole systems.
| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |
| FT-IR (cm⁻¹) | ν(O-H) ~3400, ν(C=N) ~1600, ν(C-N) ~1300 | Shift in ν(O-H), Shift in ν(C=N), New bands for ν(M-O) and ν(M-N) | Identification of coordinating atoms (O, N) |
| UV-Vis (nm) | π→π* and n→π* transitions | Shift in ligand bands, Appearance of d-d or LMCT bands | Information on coordination geometry and electronic structure |
| ¹H NMR (ppm) | Resonances for aromatic, methyl, methylene, and hydroxyl protons | Disappearance of OH proton signal, Shift in signals near donor atoms | Confirmation of coordination in diamagnetic complexes |
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from benzothiazole ligands have shown promise as catalysts in various organic transformations. The metal center acts as a Lewis acid, activating substrates, while the ligand framework can be tuned to influence the catalyst's activity and selectivity.
Homogeneous and Heterogeneous Catalysis in Organic Transformations
Complexes of copper, cobalt, nickel, and other transition metals with nitrogen and oxygen donor ligands are known to catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. For instance, metal complexes with ligands containing the carboximidate unit have been used as catalysts for atom transfer radical polymerization and in hetero-Diels-Alder reactions. While there is no specific literature detailing the catalytic use of this compound complexes, it is conceivable that they could be active in similar transformations. The combination of a soft nitrogen donor from the benzothiazole ring and harder amine and alcohol donors could provide a unique electronic environment at the metal center, potentially leading to novel catalytic activities.
Enantioselective Catalysis Mediated by Chiral Complexes (if applicable)
The development of chiral catalysts for enantioselective synthesis is a major goal in modern chemistry. If this compound were synthesized in an enantiomerically pure form (e.g., by using a chiral starting material for the ethanolamine (B43304) backbone), its corresponding metal complexes could potentially be used as catalysts in asymmetric reactions. The chiral environment created by the ligand around the metal center could induce stereoselectivity in the products. However, there is currently no information available in the scientific literature regarding the synthesis of chiral versions of this specific ligand or their application in enantioselective catalysis.
Luminescent Properties of Metal Complexes and Potential Optoelectronic Applications
The benzothiazole moiety is a well-known fluorophore, and its incorporation into metal complexes can lead to materials with interesting photoluminescent properties. The emission characteristics are often a result of a combination of intraligand transitions, metal-centered transitions, and charge-transfer processes.
The luminescence of such complexes can be tuned by changing the metal ion or by modifying the ligand structure. Coordination to metal ions, particularly closed-shell ions like Zn(II) and Cd(II), can enhance the luminescence of the ligand by increasing its rigidity and reducing non-radiative decay pathways. These luminescent metal complexes have potential applications in various optoelectronic devices, such as organic light-emitting diodes (OLEDs), as well as in chemical sensors and bio-imaging. For example, zinc(II) complexes of fluorinated benzothiazolyl-substituted ligands have been shown to be mononuclear, sublimable, and exhibit broad visible photoluminescence semanticscholar.org. While the specific luminescent properties of metal complexes with this compound have not been reported, the presence of the benzothiazole core suggests that they could exhibit fluorescence or phosphorescence, making them candidates for further investigation in the field of luminescent materials researchgate.netrsc.org.
Research Findings on this compound Remain Elusive
Despite a comprehensive search of scientific literature, detailed research findings on the coordination chemistry and material science applications, specifically in the realm of sensing and recognition, for the chemical compound this compound are not publicly available.
The investigation sought to uncover information regarding:
Coordination Chemistry: The synthesis, characterization, and structural analysis of metal complexes formed with this compound as a ligand. This would include its binding modes, coordination numbers, and the geometry of the resulting complexes.
Material Science Applications: The development and properties of materials incorporating this specific compound, with a focus on their application in sensing and recognition.
Sensing and Recognition Applications: Detailed studies on the use of materials based on this compound for the detection of specific analytes, such as metal ions, anions, or organic molecules. This would involve understanding the sensing mechanism, sensitivity, and selectivity of these materials.
The search encompassed a wide range of scientific databases and academic search engines. However, no specific research publications were identified that focused on the synthesis, characterization, or application of this compound for the purposes outlined in the requested article structure.
While the broader class of benzothiazole derivatives has been a subject of interest in coordination chemistry and material science, with various compounds being explored for their fluorescent and chemosensory properties, research on this particular substituted ethanolamine derivative appears to be limited or not yet published in accessible literature.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the "" and its "Sensing and Recognition Applications" as per the requested outline, due to the absence of foundational research data.
Future Directions and Emerging Research Avenues for 2 1,3 Benzothiazol 2 Yl Methyl Amino Ethanol
Integration with Advanced High-Throughput Screening Technologies
High-throughput screening (HTS) has revolutionized the process of identifying biologically active compounds by enabling the rapid testing of vast chemical libraries. For 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol and its analogues, HTS can be a powerful tool to uncover novel biological activities. For instance, a high-throughput in vitro filter retardation assay was successfully used to screen a library of approximately 184,000 small molecules, which led to the discovery of 25 benzothiazole (B30560) derivatives that inhibit the aggregation of the huntingtin protein, a key factor in Huntington's disease. nih.gov This approach could be adapted to screen for compounds that modulate other disease-relevant protein aggregation processes.
Furthermore, HTS is instrumental in identifying inhibitors for various enzymes and cellular pathways. Benzothiazole derivatives have been identified as potent inhibitors of HCV NS3 helicase through high-throughput screening, highlighting the potential of this scaffold in antiviral drug discovery. bohrium.com Cell-based high-throughput screening has also led to the discovery of benzothiazole amide derivatives as activators of TRPC6, a transient receptor potential cation channel. ijbpas.com The application of similar automated and miniaturized assays to this compound could rapidly elucidate its bioactivity profile across a wide range of molecular targets. The use of in silico high-throughput screening, or virtual screening, also presents a time- and cost-effective strategy to predict the binding of benzothiazole derivatives to various biological targets, as demonstrated in a study of 66 designed benzothiazole derivatives as potential GABA-aminotransferase inhibitors. wjarr.com
Table 1: Examples of High-Throughput Screening Applications for Benzothiazole Derivatives
| Screening Method | Target/Application | Number of Compounds Screened | Outcome/Identified Compounds | Reference |
|---|---|---|---|---|
| Automated Filter Retardation Assay | Huntington's disease protein aggregation | ~184,000 | 25 benzothiazole derivatives inhibiting aggregation | nih.gov |
| Cell-based Assay | TRPC6 activator | Not specified | A series of benzothiazole amide derivatives | ijbpas.com |
| In Silico Screening (Virtual Docker) | GABA-aminotransferase inhibitors | 66 | Several derivatives with excellent mol dock scores | wjarr.com |
| Biochemical Assay | HCV NS3 helicase inhibitors | Not specified | Potent benzothiazole inhibitors | bohrium.com |
Exploration of Novel and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and safer methods for molecule construction. Flow chemistry and photoredox catalysis are at the forefront of this movement and offer significant potential for the synthesis of this compound and its derivatives.
Flow Chemistry: Continuous-flow synthesis offers advantages such as enhanced reaction control, improved safety, and scalability. sci-hub.se This technology has been successfully applied to the multistep synthesis of various novel condensed tricyclic benzothiazoles. researchgate.net A notable example is the rapid synthesis of benzothiazoles in a two-dimensional nanoconfined space created by a graphene oxide membrane, achieving a high conversion rate in under 23 seconds at room temperature. rsc.org Applying flow chemistry to the synthesis of this compound could lead to a more streamlined, efficient, and scalable production process.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming chemical bonds under mild conditions, aligning with the principles of green chemistry. researchgate.net This methodology has been extensively used for the synthesis of 2-substituted benzothiazoles. bohrium.comacs.org For example, an iron-catalyzed photoredox intermolecular dearomatization of benzothiazoles with alkanes has been developed, offering a cost-effective and highly efficient reaction. acs.org Another approach combines enzymatic and visible-light catalysis for the high-efficiency synthesis of 2-substituted benzothiazoles, achieving a 99% yield in just 10 minutes under an air atmosphere. bohrium.com These advanced catalytic systems could be explored for novel synthetic routes to this compound, potentially enabling the introduction of diverse functional groups under environmentally benign conditions.
Table 2: Advanced Synthetic Methodologies for Benzothiazole Derivatives
| Methodology | Key Features | Example Application | Outcome | Reference |
|---|---|---|---|---|
| Flow Chemistry | High control, safety, scalability | Multistep synthesis of condensed benzothiazoles | Successful formation of drug-like heterocycles | researchgate.net |
| Flow Chemistry (Nanoreactor) | Rapid reaction, nanoconfinement | Synthesis in graphene oxide membrane | 96.7% conversion in <23 seconds | rsc.org |
| Photoredox Catalysis (Iron-catalyzed) | Low cost, high efficiency, mild conditions | Dearomatization of benzothiazoles with alkanes | Efficient synthesis of benzothiazolines | acs.org |
| Combined Enzyme & Photoredox Catalysis | High efficiency, green method, rapid | Synthesis of 2-substituted benzothiazoles | 99% yield in 10 minutes | bohrium.com |
| Organic Photoredox Catalysis | Transition-metal-free, mild conditions | Cyclization of thiobenzanilides using riboflavin | Synthesis of 2-substituted benzothiazoles | acs.org |
Deeper Mechanistic Insights through Advanced Biophysical and Single-Molecule Techniques
To fully understand the potential of this compound, it is crucial to move beyond identifying its biological activities and delve into the molecular mechanisms of action. Advanced biophysical and single-molecule techniques are indispensable for this purpose. While specific studies on this particular compound are yet to be published, the characterization of other novel benzothiazole derivatives provides a roadmap.
Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are routinely used to confirm the structure of newly synthesized benzothiazole derivatives. jyoungpharm.orgresearchgate.net X-ray crystallography can provide atomic-level details of how these molecules bind to their biological targets. Molecular docking studies, a computational biophysical technique, are frequently employed to predict the binding modes and affinities of benzothiazole derivatives to protein targets like the DHPS enzyme, COX-2, and various cancer-related proteins. nih.govmdpi.commdpi.com
Future research on this compound should leverage more sophisticated techniques. For instance, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to quantitatively measure the binding kinetics and thermodynamics of its interaction with a target protein. Single-molecule techniques, such as single-molecule Förster resonance energy transfer (smFRET), could visualize conformational changes in a target protein upon binding of the compound in real-time. These advanced methods would provide unparalleled mechanistic insights into its mode of action.
Conceptual Development of Targeted Delivery Systems for In Vitro Studies
The efficacy of a biologically active compound in a cellular context can be significantly enhanced by ensuring it reaches its intended subcellular location. The development of targeted delivery systems for this compound could be a promising avenue for in vitro studies. While research in this specific area is nascent, the principles of targeted delivery are well-established for other heterocyclic compounds.
Conceptually, this compound could be conjugated to a targeting moiety, such as a peptide that recognizes a specific cell surface receptor or a fluorescent dye for tracking its intracellular localization. Alternatively, it could be encapsulated within a nanocarrier, such as a liposome (B1194612) or a polymer nanoparticle, which can be surface-functionalized with targeting ligands. These strategies would not only improve its delivery to the target site within the cell but also minimize off-target effects in complex in vitro models like co-cultures or organoids. Such targeted approaches would be invaluable for precise mechanistic studies and for validating its efficacy in a more biologically relevant context.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves refluxing precursors like 2-aminobenzothiazole derivatives with ethanol under controlled conditions. For optimization, monitor reaction progress via TLC and adjust parameters like temperature (e.g., 4-hour reflux in ) and solvent polarity. Recrystallization from methanol or ethanol (as in ) improves purity. Use spectroscopic tools (IR, NMR) to verify intermediates and final products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1611 cm⁻¹, N-H stretch at ~3533 cm⁻¹, as in ).
- 1H NMR : Analyze aromatic proton environments (δ 6.4–8.33 ppm for benzothiazole protons, ) and methyl/ethanol groups (e.g., δ 4.11 ppm for NH in ).
- Mass Spectrometry : Confirm molecular weight via FABMS (e.g., m/z 482.90 in ). Cross-reference with theoretical values to validate synthesis .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize in vitro anti-inflammatory or antimicrobial assays based on structural analogs (e.g., benzimidazole derivatives in ). Use dose-response curves and control groups (e.g., ibuprofen for anti-inflammatory comparisons). Validate results with triplicate experiments and statistical analysis (p < 0.05) .
Advanced Research Questions
Q. What computational tools are recommended for predicting reaction pathways or optimizing synthesis of this compound?
- Methodological Answer : Use COMSOL Multiphysics for simulating reaction kinetics or AI-driven platforms (e.g., ICReDD’s quantum chemical calculations in ) to predict optimal conditions. Tools like PISTACHIO or REAXYS () enable retrosynthetic analysis and feasibility scoring for route planning .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?
- Methodological Answer : Perform 2D NMR (COSY, HSQC) to clarify ambiguous assignments. Cross-check with X-ray crystallography (e.g., structural data in ) or computational modeling (DFT calculations). Replicate synthesis to rule out batch-specific impurities .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to identify target proteins. Use metabolomics (LC-MS) to track metabolic perturbations. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing of suspected pathways .
Q. How can researchers integrate experimental and computational data to improve reaction yield or selectivity?
- Methodological Answer : Employ feedback loops where experimental results refine computational models (e.g., ICReDD’s approach in ). Use machine learning (e.g., TensorFlow) to analyze large datasets and identify predictive variables (e.g., solvent polarity, catalyst loading) .
Data Management and Validation
Q. What protocols ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use encrypted lab notebooks (e.g., LabArchives) and version-control software (Git) for tracking changes. Validate methods via interlaboratory comparisons or reference standards (e.g., NIST-certified materials in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
